N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-19(2)14-7-5-13(6-8-14)17-18-11-16(23-17)12-3-9-15(10-4-12)20(21)22/h3-10,16-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWBHMYQXHYXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NCC(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386008 | |
| Record name | N,N-DIMETHYL-4-[5-(4-NITROPHENYL)OXAZOLIDIN-2-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-93-7 | |
| Record name | N,N-DIMETHYL-4-[5-(4-NITROPHENYL)OXAZOLIDIN-2-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline typically involves the reaction of N,N-dimethylaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its oxazolidine structure is particularly relevant in the development of antibacterial agents. Oxazolidinones, a class of antibiotics that include linezolid, have been synthesized using derivatives of this compound.
Case Study: Antibacterial Activity
Research indicates that oxazolidine derivatives possess significant antibacterial activity against Gram-positive bacteria. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxazolidine ring can enhance antibacterial potency, suggesting that this compound could be further explored for developing new antibiotics .
Material Science
The compound's unique chemical structure allows it to be utilized in creating advanced materials, particularly in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Application in Polymer Composites
This compound has been investigated as a modifying agent for epoxy resins. When added to epoxy formulations, it enhances adhesion and thermal resistance, making it suitable for applications in aerospace and automotive industries .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions. Its application in spectroscopic methods allows for the determination of trace metals in environmental samples.
Spectroscopic Applications
Studies have shown that this compound can be used in conjunction with UV-visible spectroscopy to detect heavy metals such as lead and mercury at low concentrations . This capability is crucial for environmental monitoring and safety assessments.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, thereby modulating their activity. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations :
Optical and Electronic Properties
Key Observations :
Key Observations :
- Nitrophenyl-substituted oxadiazoles exhibit CNS depressant activity, implying that the nitro group may play a role in bioactivity .
Q & A
Q. What are the key considerations for designing a synthetic route for N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline?
- Methodological Answer: The synthesis should prioritize regioselective formation of the oxazolidine ring and functional group compatibility. A plausible route involves:
Schiff base formation : Reacting 4-nitroaniline with a suitable aldehyde (e.g., N,N-dimethyl-4-aminobenzaldehyde) under acidic conditions to form an imine intermediate .
Oxazolidine cyclization : Using a nucleophilic catalyst (e.g., thiourea) to promote intramolecular cyclization, ensuring stereochemical control of the oxazolidine ring .
Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, monitored by TLC and confirmed via HRMS .
Key challenges include minimizing nitro group reduction and avoiding racemization during cyclization.
Q. How can single-crystal X-ray diffraction (XRD) validate the molecular structure of this compound?
- Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol) to obtain diffraction-quality crystals .
- Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Collect data up to θ = 25.0°, ensuring completeness > 95% .
- Refinement : Employ SHELXL-97 for structure solution, refining anisotropic displacement parameters and constraining H-atoms. Validate using R-factor (< 0.05) and residual electron density (< 0.2 eÅ⁻³) .
Example parameters: Monoclinic P21/c space group, a = 17.746 Å, β = 99.738°, Z = 4 .
Advanced Research Questions
Q. How to resolve discrepancies between NMR and XRD data in structural analysis?
- Methodological Answer: Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. static solid-state structures.
Variable-temperature NMR : Probe conformational exchange by observing line broadening/sharpening at 298–400 K .
DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with XRD data to identify energetically accessible conformers .
Validation tools : Use PLATON or ADDSYM to check for missed symmetry in XRD data, ensuring no overinterpretation of minor disorder .
Q. What strategies optimize the compound’s electronic properties for photophysical studies?
- Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-nitrophenyl ring to enhance charge-transfer transitions. Monitor via UV-Vis (λmax shifts > 20 nm) and fluorescence quenching .
- Theoretical modeling : Perform time-dependent DFT (TD-DFT) to predict absorption/emission spectra, comparing with experimental data .
- Solvatochromism : Test in solvents of varying polarity (e.g., cyclohexane to DMSO) to assess intramolecular charge transfer efficiency .
Q. How to address high R-factors during crystallographic refinement of this compound?
- Methodological Answer: High R-factors (> 0.08) may indicate disorder or twinning.
Twinning detection : Use ROTAX in PLATON to identify twin laws and refine using TWIN/BASF commands in SHELXL .
Disorder modeling : Split occupancy for disordered moieties (e.g., oxazolidine ring) and apply geometric restraints (SIMU/DELU) .
Data quality : Re-exclude weak reflections (I < 2σ(I)) and check for absorption errors via multi-scan corrections (SADABS) .
Q. What mechanistic insights explain the regioselectivity of oxazolidine ring formation?
- Methodological Answer:
- Kinetic studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-determining steps (e.g., imine vs. oxazolidine formation) .
- Computational analysis : Calculate activation energies (B3LYP/6-31G*) for competing pathways (e.g., 5- vs. 6-membered transition states) .
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track nitrogen migration during cyclization via 2D NMR (HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
